Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate group, a 2,2-dimethyl-oxazolidine ring, and a pent-4-enyl side chain bearing a hydroxymethyl substituent at the C2 position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules, due to its stereochemical rigidity and functional versatility. The oxazolidine ring provides a protected amine scaffold, while the hydroxymethylpentenyl moiety enables further derivatization via olefin metathesis, oxidation, or nucleophilic additions .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-8-12(10-18)9-13-11-20-16(5,6)17(13)14(19)21-15(2,3)4/h7,12-13,18H,1,8-11H2,2-6H3 |
InChI Key |
NLOJEJJAPDMTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CC(CC=C)CO)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Structural Features and Synthetic Challenges
The compound features a 1,3-oxazolidine ring with a tert-butoxycarbonyl (Boc) protective group at the 3-position, two methyl groups at C2, and a 2-(hydroxymethyl)pent-4-enyl substituent at C4. Key synthetic challenges include:
Retrosynthetic Analysis
The target molecule can be dissected into three components (Fig. 1):
- Oxazolidine core : Derived from L-serine or glycidol.
- Hydroxymethylpentenyl side chain : Introduced via allylation or propargylation followed by partial reduction.
- Boc protection : Installed using di-tert-butyl dicarbonate.
Preparation Methods
Oxazolidine Ring Formation
From L-Serine Derivatives
L-Serine serves as a chiral pool starting material. A representative protocol involves:
- Esterification : L-Serine is converted to methyl ester using thionyl chloride in methanol.
- Acetonization : The diol is protected with 2,2-dimethoxypropane under acidic conditions (e.g., p-TsOH) to form 2,2-dimethyloxazolidine.
- Boc Protection : Treatment with di-tert-butyl dicarbonate and DMAP in THF yields the Boc-protected intermediate.
Optimization Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Esterification | SOCl₂/MeOH | 0 → 25 | 92 |
| Acetonization | 2,2-DMP/p-TsOH | 40 | 85 |
| Boc Protection | Boc₂O/DMAP | 25 | 78 |
Glycidol-Based Cyclization
An alternative route uses glycidols and isocyanates under catalysis by tetraarylphosphonium salts:
- Ring-Opening : Glycidol reacts with phenyl isocyanate at 60°C to form a β-hydroxyurethane.
- Cyclization : Intramolecular nucleophilic attack forms the oxazolidinone core.
- Methylation : Dimethylation at C2 using methyl iodide and K₂CO₃.
Key Advantage : This method achieves 92% enantiomeric excess when using (R)-glycidol.
Introduction of the Hydroxymethylpentenyl Side Chain
Propargylation-Reduction Strategy
- Corey-Fuchs Reaction : The oxazolidine intermediate reacts with propargyl bromide in the presence of Zn(OTf)₂ to install a propargyl group.
- Partial Hydrogenation : Lindlar catalyst selectively reduces the alkyne to cis-pent-4-enyl.
- Hydroxymethylation : Osmium tetroxide-catalyzed dihydroxylation followed by NaBH₄ reduction introduces the hydroxymethyl group.
Critical Parameters :
- Catalyst Loading : 5 mol% Lindlar catalyst ensures >95% cis-selectivity.
- Safety Note : OsO₄ requires rigorous handling; alternatives like AD-mix-β are less toxic but yield 10–15% lower.
Grignard Addition
A more direct approach employs allylmagnesium bromide:
- Nucleophilic Attack : The Grignard reagent adds to a carbonyl-activated oxazolidine at −78°C.
- Oxidation : TEMPO/NaClO₂ oxidizes the secondary alcohol to a ketone.
- Wittig Reaction : Reaction with (hydroxymethyl)triphenylphosphonium ylide installs the hydroxymethylpentenyl chain.
Yield Comparison :
| Method | Overall Yield (%) |
|---|---|
| Propargylation-Reduction | 41 |
| Grignard-Wittig | 35 |
Boc Protection and Final Functionalization
The tert-butoxycarbonyl group is introduced early to protect the amine during subsequent steps. Key considerations:
Purification and Characterization
Chromatography : Silica gel column chromatography (hexane:EtOAc = 3:1) resolves diastereomers.
Spectroscopic Data :
Industrial-Scale Considerations
Cost Drivers :
- L-Serine vs. glycidol routes: $120/kg vs. $85/kg.
- Catalyst recycling: Lindlar catalyst reuse lowers costs by 18% per batch.
Environmental Impact :
- OsO₄-based methods require heavy metal waste treatment.
- Grignard routes generate magnesium salts needing neutralization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield tert-butyl 4-[2-(formyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate .
Scientific Research Applications
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally related to several oxazolidine derivatives, differing primarily in substituent groups, stereochemistry, and applications. A comparative analysis is provided below:
Stereochemical Considerations
- The (4S) configuration is prevalent in bioactive derivatives (e.g., sphingosine analogues) , while (4R) isomers are utilized in peptide synthesis .
- Diastereomer mixtures, such as tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, highlight challenges in stereochemical control during alkylation or hydroxylation steps .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Biological Activity
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its molecular weight is approximately 243.30 g/mol. The structure features an oxazolidine ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may exhibit antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
In studies examining the antimicrobial effects of similar oxazolidine derivatives, compounds in this class have shown efficacy against a range of bacterial strains. For instance, derivatives have been noted to inhibit the growth of Gram-positive bacteria by interfering with protein synthesis.
Anti-inflammatory Effects
Preliminary research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could suggest a therapeutic role in conditions characterized by chronic inflammation.
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial properties of oxazolidine derivatives. The study found that certain derivatives exhibited significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. The findings indicated that these compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
Research Findings
Recent research has highlighted the potential for this compound to serve as a lead molecule in drug development. Notably:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines at concentrations as low as 10 µM.
- Mechanistic Insights : Further molecular docking studies revealed that the compound binds effectively to targets involved in cell proliferation and survival pathways.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, and how are reaction conditions optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step strategies, including oxazolidine ring formation, Boc protection, and functionalization of the pentenyl chain. For example, oxazolidine rings can be synthesized via cyclization of amino alcohols with carbonyl compounds under acidic conditions . Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C . The hydroxymethylpentenyl group is introduced via nucleophilic substitution or coupling reactions. Optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc protection .
- Catalyst selection : DMAP enhances acylation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product .
Q. How can researchers characterize the stereochemical integrity of the oxazolidine ring and hydroxymethylpentenyl substituent?
- Methodological Answer :
- NMR spectroscopy : H and C NMR assess diastereomeric purity by analyzing coupling constants (e.g., for vicinal protons) and chemical shifts of stereogenic centers .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can competing reaction pathways during the synthesis of this compound be mitigated?
- Methodological Answer : Competing pathways, such as over-acylation or epimerization, are addressed by:
- Protecting group strategy : Temporary silylation (e.g., TBS protection) of the hydroxymethyl group prevents undesired acylation .
- Low-temperature reactions : Reduces kinetic side reactions during Boc activation .
- Additives : Scavengers like molecular sieves absorb byproducts (e.g., water) in moisture-sensitive steps .
Q. What analytical techniques are most effective in characterizing the stability of the hydroxymethylpentenyl group under varying pH conditions?
- Methodological Answer :
Q. How can researchers address stereochemical inconsistencies observed during the ring-opening of the oxazolidine moiety?
- Methodological Answer : Stereochemical drift during ring-opening (e.g., acid-catalyzed hydrolysis) is minimized by:
- Chiral auxiliaries : Use of Evans’ oxazolidinones ensures enantioselective ring-opening .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states and reduce racemization .
- Low-acid concentration : Dilute HCl (0.1–0.5 M) in DCM/H₂O biphasic systems prevents over-protonation .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for Boc-deprotection reactions of similar oxazolidine derivatives?
- Methodological Answer : Yield variations arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
